2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
This compound is a hybrid molecule featuring a benzenesulfonyl-piperidine moiety conjugated to an acetamide-linked 6-methyl-1,3-benzothiazole scaffold. Though direct structural data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest its synthesis likely involves nucleophilic substitution or cycloaddition reactions. Its structural complexity positions it as a candidate for targeting enzymes or receptors, such as PI3K or cholinesterases, based on related benzothiazole-acetamide derivatives .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-10-11-18-19(13-15)28-21(22-18)23-20(25)14-16-7-5-6-12-24(16)29(26,27)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXXNCJTESAWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclocondensation Approach
The benzothiazole core is synthesized via acid-catalyzed condensation of 2-amino-5-methylthiophenol with acetic anhydride under reflux (Method A):
Reaction Conditions :
Ultrasound-Assisted Green Synthesis
Improved efficiency is achieved using ultrasound irradiation (Method B):
Optimized Parameters :
Table 1: Comparative Analysis of Benzothiazole Synthesis Methods
| Method | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| A | HCl | Ethanol | 360 | 72 |
| B | None | None | 20 | 83 |
Preparation of 1-(Benzenesulfonyl)piperidin-2-yl Acetic Acid
Piperidine Functionalization
Step 1: N-Boc Protection
Piperidine-2-carboxylic acid undergoes Boc protection using di-tert-butyl dicarbonate:
Step 2: Sulfonylation
Boc-protected piperidine reacts with benzenesulfonyl chloride:
- Benzenesulfonyl chloride (1.1 eq), Et₃N (2 eq), DCM, 0°C → RT, 4 hr
- Deprotection : TFA/DCM (1:1), 2 hr, quantitative yield
Step 3: Acetic Acid Sidechain Introduction
Carbodiimide-mediated coupling with bromoacetic acid:
- EDC (1.5 eq), HOBt (1 eq), DMF, RT, 12 hr
- Yield : 68% after column chromatography
Amide Bond Formation and Final Assembly
Microwave-Assisted Coupling
The pivotal amide bond is formed using microwave-enhanced conditions:
Reaction Setup :
Traditional Thermal Coupling
Comparative thermal method for industrial scalability:
Table 2: Amidation Method Performance Metrics
| Parameter | Microwave | Thermal |
|---|---|---|
| Time (hr) | 0.33 | 12 |
| Yield (%) | 85 | 73 |
| Energy Consumption (kW·h) | 0.5 | 3.2 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations and Process Optimization
Solvent Selection and Waste Reduction
Continuous Flow Synthesis
Microreactor technology enhances safety and yield:
- Residence time: 8 min
- Space-Time Yield : 12.4 g/L·hr vs. 2.1 g/L·hr batch
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperidine/Benzothiazole Substituents
(a) N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (Compound 17, )
- Structural Differences : Replaces the benzenesulfonyl-piperidine group with a 3-nitro-1,2,4-triazole ring.
- Bioactivity: Exhibits anti-trypanosomal activity (59% yield), with a melting point of 230°C (decomposition). The nitro-triazole group likely enhances redox activity, contributing to its antiparasitic effects .
(b) 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide ()
- Structural Differences : Substitutes the benzenesulfonyl-piperidine with a pyridyl group and introduces a sulfanyl linker.
- Synthesis : Prepared via thiol-amide coupling, highlighting versatility in modifying the acetamide backbone.
- Applications : The pyridyl-sulfanyl motif may enhance metal-binding capacity, useful in coordination chemistry or enzyme inhibition .
(c) N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]acetamide (Compound 7i, )
Analogues with Alternative Heterocyclic Cores
(a) 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Structural Differences : Replaces benzenesulfonyl-piperidine with a 4-methoxyphenyl-piperazine.
- Pharmacological Potential: The methoxy group improves solubility, while the piperazine may enhance serotonin or dopamine receptor affinity, common in CNS-targeting drugs .
(b) N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Structural Differences : Incorporates a pyrimido-indole-sulfanyl group instead of benzenesulfonyl-piperidine.
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The target compound’s benzenesulfonyl group increases LogP compared to polar analogues (e.g., Compound 17), favoring blood-brain barrier penetration.
- Thermal Stability : Nitro-containing derivatives () exhibit higher decomposition temperatures, likely due to strong intermolecular interactions.
Mechanistic Insights from Molecular Docking
- PI3K Inhibition () : A structurally related benzothiazole-acetamide (PDB: 3QJZ) binds PI3K via hydrogen bonds with the benzothiazole nitrogen and hydrophobic interactions with the acetamide. The target compound’s benzenesulfonyl-piperidine may occupy additional hydrophobic pockets, enhancing affinity .
- Cholinesterase Binding (): Nitrobenzothiazole analogues interact with catalytic triads via nitro-oxygen hydrogen bonds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?
- Methodological Answer : Synthesis typically involves coupling the benzenesulfonyl-piperidine moiety with the 6-methylbenzothiazol-2-ylacetamide core. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Piperidine sulfonylation : React piperidine intermediates with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reactions via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : and NMR to verify proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbon backbone .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 470.12) .
- X-ray crystallography : If crystalline, analyze bond lengths (e.g., C–S bond ~1.76 Å in benzothiazole) and dihedral angles to assess conformational stability .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : Preliminary studies suggest:
- Enzyme inhibition : Potential inhibition of kinases (e.g., MAPK) or proteases via π-π stacking interactions with the benzothiazole moiety. Use fluorescence-based assays (IC determination) .
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values ≥32 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding assays and in vivo phenotypic data for this compound?
- Methodological Answer :
- Binding assays : Use surface plasmon resonance (SPR) to measure direct target affinity (e.g., KD values). If discrepancies arise, assess off-target effects via proteome-wide screening .
- Phenotypic validation : Employ CRISPR/Cas9-mediated gene knockout in cell models to confirm target specificity. For example, if cytotoxicity persists post-knockout, investigate secondary targets (e.g., tubulin polymerization) .
Q. What strategies are recommended for modifying the compound’s substituents to enhance selectivity?
- Methodological Answer :
- Piperidine sulfonyl group : Replace benzenesulfonyl with heteroaromatic sulfonamides (e.g., pyridine-3-sulfonyl) to reduce metabolic lability. Synthesize analogs via nucleophilic substitution .
- Benzothiazole methyl group : Introduce electron-withdrawing groups (e.g., Cl at C6) to improve π-stacking with hydrophobic enzyme pockets. Monitor logP changes via HPLC (C18 column, 70:30 MeCN:HO) .
Q. How can researchers address low aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Prodrug design : Convert the acetamide to a phosphate ester via reaction with phosphoryl chloride. Assess solubility using shake-flask method (pH 7.4 buffer) .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm via dynamic light scattering) to enhance bioavailability. Measure drug release kinetics (e.g., 80% release in 24 h) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Orthogonal array testing : Synthesize 12 analogs with systematic variations (e.g., sulfonyl groups, benzothiazole substituents). Test in a 4×3 matrix for bioactivity and ADME properties .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. Cl at C6) to IC using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
